Superior HDAC6 Isoform Selectivity Compared to Clinical-Stage HDAC6 Inhibitors
KT-531 exhibits a 39-fold selectivity margin for HDAC6 over the next closest isoform, HDAC8. In contrast, the clinical HDAC6 inhibitors citarinostat and ricolinostat demonstrate a significantly lower in vitro selectivity margin of approximately 6-fold. This 6.5-fold improvement in selectivity minimizes confounding off-target inhibition of other HDAC family members, which is critical for accurate target validation studies [1].
| Evidence Dimension | HDAC6 Selectivity (Fold over nearest isoform) |
|---|---|
| Target Compound Data | 39-fold (over HDAC8) |
| Comparator Or Baseline | citarinostat / ricolinostat: ~6-fold |
| Quantified Difference | 6.5-fold higher selectivity |
| Conditions | In vitro biochemical HDAC activity assay, HDAC1-11 panel |
Why This Matters
Higher selectivity ensures that observed biological effects in T-PLL models are primarily due to HDAC6 inhibition rather than off-target class I/IIb HDAC inhibition, enabling more precise interpretation of experimental data.
- [1] Toutah K, et al. Development of HDAC Inhibitors Exhibiting Therapeutic Potential in T-Cell Prolymphocytic Leukemia. J Med Chem. 2021 Jun 24;64(12):8486-8509. View Source
